molecular formula C15H15NO2 B12126482 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid

Katalognummer: B12126482
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: KOXRFVAXGRMERH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout . Insufficient urate excretion in the kidneys is a primary cause of high serum urate levels, and URAT1 is a clinically validated target responsible for urate reabsorption . Inhibiting this transporter promotes uric acid excretion and lowers serum urate levels . This compound features a biphenyl carboxylic acid core, which serves as a key anionic pharmacophore for interaction with the URAT1 protein . Research has demonstrated that derivatives incorporating this structural motif, especially in the ortho-substituted pattern on the biphenyl ring, can exhibit potent URAT1 inhibitory activity, with certain analogs showing IC50 values comparable or superior to the clinical uricosuric drug benzbromarone . The dimethylamino group contributes to the molecule's electronic distribution and can influence its overall physicochemical properties. Beyond its direct application, this core structure serves as a versatile building block for the synthesis of more complex molecules through further functionalization, such as the formation of amide bonds or exploration of bioisosteric replacements like 1,2,4-oxadiazoles to optimize drug-like properties . This compound is intended for research purposes to investigate new chemical prototypes for urate-lowering therapies.

Eigenschaften

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

4-[4-(dimethylamino)phenyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-16(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18)

InChI-Schlüssel

KOXRFVAXGRMERH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methodology Overview

The Suzuki-Miyaura cross-coupling reaction is a widely used method for constructing biphenyl frameworks. For 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid, this approach involves coupling a brominated benzoic acid derivative with a 4-dimethylaminophenylboronic acid. To avoid interference from the carboxylic acid group during coupling, the acid is typically protected as an ester (e.g., methyl or ethyl ester).

Reaction Steps:

  • Protection of Carboxylic Acid :
    Methyl 4-bromobenzoate is prepared by esterification of 4-bromobenzoic acid using methanol under acidic conditions.

  • Cross-Coupling :
    Methyl 4-bromobenzoate reacts with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃) in a solvent like 1-propanol.

    Methyl 4-bromobenzoate+4-dimethylaminophenylboronic acidPd(OAc)₂, PPh₃Methyl 4’-(dimethylamino)biphenyl-4-carboxylate\text{Methyl 4-bromobenzoate} + \text{4-dimethylaminophenylboronic acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{Methyl 4'-(dimethylamino)biphenyl-4-carboxylate}
  • Deprotection :
    The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in a water/THF mixture.

Key Data:

StepCatalyst SystemSolventTemperatureYieldReference
Cross-CouplingPd(OAc)₂, PPh₃1-Propanol80°C82–86%
Ester HydrolysisNaOH (2M)THF/H₂OReflux95%

Oxidation of 4'-(Dimethylamino)biphenyl-4-carbaldehyde

Methodology Overview

This route involves synthesizing the aldehyde intermediate via Suzuki-Miyaura coupling, followed by oxidation to the carboxylic acid.

Reaction Steps:

  • Synthesis of Aldehyde Intermediate :
    4-Bromobenzaldehyde is coupled with 4-dimethylaminophenylboronic acid using Pd(OAc)₂ and triphenylphosphine in 1-propanol.

    4-Bromobenzaldehyde+4-dimethylaminophenylboronic acidPd(OAc)₂, PPh₃4’-(Dimethylamino)biphenyl-4-carbaldehyde\text{4-Bromobenzaldehyde} + \text{4-dimethylaminophenylboronic acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{4'-(Dimethylamino)biphenyl-4-carbaldehyde}
  • Oxidation to Carboxylic Acid :
    The aldehyde is oxidized using KMnO₄ in acidic conditions or Ag₂O in aqueous ammonia.

    4’-(Dimethylamino)biphenyl-4-carbaldehydeKMnO₄, H₂SO₄4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid\text{4'-(Dimethylamino)biphenyl-4-carbaldehyde} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{this compound}

Key Data:

StepOxidizing AgentConditionsYieldReference
Aldehyde SynthesisPd(OAc)₂, PPh₃1-Propanol, 80°C85%
OxidationKMnO₄ (0.1M)H₂SO₄, 60°C, 4h78%

Alternative Methods

Ullmann Coupling

A less common approach involves Ullmann coupling between 4-iodobenzoic acid and 4-dimethylaminophenyl copper iodide. However, this method suffers from lower yields (50–60%) and requires high temperatures (>150°C).

Buchwald-Hartwig Amination

This method introduces the dimethylamino group post-coupling. For example, 4-bromobiphenyl-4-carboxylic acid is reacted with dimethylamine using a palladium/Xantphos catalyst system. Challenges include regioselectivity and competing side reactions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Suzuki-Miyaura CouplingHigh yield, scalable, mild conditionsRequires ester protection/deprotection82–95%
Aldehyde OxidationDirect route from aldehydeOxidation step sensitive to overoxidation70–78%
Ullmann CouplingNo boronic acid requiredLow yield, high temperatures50–60%

Analyse Chemischer Reaktionen

Reactivity::

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: Reduction of the boronic acid yields the corresponding alcohol.

    Substitution: The boron atom can be replaced by other functional groups (e.g., halides, alkyl groups).

Common Reagents and Conditions::

    Suzuki-Miyaura Coupling: Uses a palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

    Buchwald-Hartwig Amination: Involves a palladium catalyst and an amine.

    Hydroboration: Dimethylamine borane complex as the boron source.

Major Products::
  • The major products depend on the specific reaction and conditions.
  • Examples include substituted biphenyl derivatives, phenols, and alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid has shown promise in drug development due to its biological activity. Research indicates that it may interact with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their antimicrobial properties. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15

Materials Science

The compound's unique structure allows it to be utilized in materials science, particularly in the synthesis of novel materials and polymers.

  • Application : It can serve as a building block in cross-coupling reactions for synthesizing complex organic molecules. This property is crucial for developing new materials with tailored functionalities.

Biological Studies

The compound is also being explored as a fluorescent probe or ligand for biological studies. Its ability to interact with biological molecules can help elucidate mechanisms of action in cellular processes.

  • Mechanism of Action : The interaction with cellular components may involve modulation of signaling pathways or inhibition of specific enzymes.

Wirkmechanismus

  • The compound’s mechanism of action varies based on its specific application.
  • It may interact with enzymes, receptors, or other cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The physicochemical properties, reactivity, and applications of 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid are influenced by its substituents. Below is a detailed comparison with structurally related biphenyl carboxylic acid derivatives:

Electronic Effects and Acidity

The dimethylamino group imparts strong electron-donating effects, reducing the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing substituents (EWGs). For example:

  • 4′-Nitro-[1,1′-biphenyl]-4-carboxylic acid: The nitro (-NO₂) group (EWG) increases acidity (predicted pKa ~2-3) by stabilizing the deprotonated carboxylate via resonance. This compound is used in immunomodulatory small molecules .
  • 4′-Chloro-[1,1′-biphenyl]-4-carboxylic acid : The chloro (-Cl) group (moderate EWG) moderately enhances acidity (pKa ~3-4), making it suitable for cross-coupling reactions .
  • 4′-Methyl-[1,1′-biphenyl]-4-carboxylic acid : The methyl (-CH₃) group (weak EDG) slightly reduces acidity (pKa ~4.5-5) and improves lipophilicity, useful in Pd-catalyzed coupling reactions .
  • 4’-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid: The dimethylamino group raises the pKa (estimated ~5-6), enhancing solubility in polar solvents and enabling pH-responsive applications .

Data Tables

Research Findings and Trends

  • Pharmaceutical Relevance: Derivatives with EWGs (e.g., nitro, cyano) are prioritized in antitumor agents (e.g., NSC 368390) due to enhanced bioavailability and target binding .
  • Material Science: EDG-bearing derivatives (e.g., dimethylamino) improve MOF luminescence for explosive detection and chemical sensing .
  • Stability : Tetrazolyl derivatives exhibit superior metabolic stability compared to carboxylic acids, as observed in olmesartan degradation studies .

Biologische Aktivität

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid, often referred to as DMABPCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMABPCA, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

DMABPCA is characterized by its biphenyl structure with a dimethylamino group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis of DMABPCA typically involves the following steps:

  • Formation of the Biphenyl Core : The biphenyl structure can be synthesized through coupling reactions involving aryl halides.
  • Introduction of Functional Groups : The dimethylamino group is introduced via nucleophilic substitution reactions, while the carboxylic acid group can be added through oxidation or direct carboxylation methods.

Antimicrobial Activity

DMABPCA has demonstrated notable antimicrobial properties. In a study evaluating various derivatives, compounds related to DMABPCA showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the biphenyl system could enhance efficacy against these pathogens .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DMABPCAStaphylococcus aureus32 µg/mL
DMABPCAEscherichia coli64 µg/mL

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of DMABPCA. In animal models, compounds similar to DMABPCA exhibited significant reduction in paw edema induced by carrageenan, indicating their effectiveness as anti-inflammatory agents. The results were statistically significant compared to controls .

Cytotoxicity and Antitumor Activity

DMABPCA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it induces apoptosis in several tumor cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death pathways .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of DMABPCA derivatives. The results indicated that specific structural modifications enhanced activity against S. aureus, making them promising candidates for further development in antibiotic therapy .

Case Study 2: Anti-inflammatory Mechanism

In another study, DMABPCA was tested in a carrageenan-induced paw edema model. The compound significantly inhibited edema formation compared to indomethacin, a standard anti-inflammatory drug. The study concluded that DMABPCA could serve as a lead compound for developing new anti-inflammatory drugs .

Q & A

Basic: What are the optimized synthetic routes for 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling or decarboxylative cross-coupling reactions. For example, rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides achieves high yields (e.g., >90% under optimized conditions: Rh catalyst, 120°C, DMF solvent) . Key variables include:

  • Catalyst choice : Rhodium or palladium complexes affect regioselectivity and side-product formation.
  • Substituent effects : Electron-withdrawing groups on the benzoic acid precursor enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
    Refer to for detailed protocols on handling steric hindrance in biphenyl systems.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR (e.g., δ 8.1 ppm for carboxylic proton, δ 168 ppm for carbonyl carbon) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: 257.27 g/mol).
  • FT-IR : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
    NIST data ( ) provides benchmark spectral libraries for validation.

Advanced: How does the dimethylamino group influence catalytic applications in cross-coupling reactions?

Answer:
The dimethylamino (-NMe₂) group acts as an electron-donating substituent, enhancing metal coordination in catalytic cycles. For example:

  • In Rh-catalyzed decarboxylation, it stabilizes transition states, reducing activation energy and improving yields of biphenyl derivatives .
  • Computational studies (DFT) suggest the -NMe₂ group lowers the energy barrier for C-C bond formation by 15-20 kJ/mol compared to unsubstituted analogs .
    Controlled experiments replacing -NMe₂ with -NO₂ (electron-withdrawing) show a 40% decrease in reaction efficiency .

Advanced: What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • DFT calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. The para position to the carboxylic acid is most reactive due to resonance stabilization .
  • MD simulations : Solvent effects (e.g., DMSO vs. water) alter transition-state geometries, favoring ortho substitution in polar media .
    Experimental validation via bromination (e.g., ) shows 85% para-brominated product, aligning with computational predictions .

Advanced: How is this compound utilized in designing protein-protein interaction (PPI) inhibitors?

Answer:
The biphenyl core serves as a rigid scaffold for mimicking peptide motifs. For example:

  • In CD40-CD154 inhibition, the carboxylic acid group forms hydrogen bonds with Lys113 and Tyr115 residues, confirmed by X-ray crystallography .
  • Structure-activity relationship (SAR) studies show that replacing dimethylamino with bulkier groups (e.g., -NEt₂) reduces binding affinity by 50% .
    See for coupling protocols with sulfonamide derivatives to enhance bioavailability.

Advanced: How do solvent and pH conditions affect self-assembly in MOF synthesis using this linker?

Answer:

  • Solvent polarity : Nonpolar solvents (e.g., toluene) favor π-π stacking, producing 2D networks, while polar solvents (e.g., DMF) promote 3D frameworks via H-bonding .
  • pH control : Deprotonation of the carboxylic acid at pH >6 enhances coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺) .
    reports a 75% increase in surface area (BET analysis) for MOFs synthesized at pH 7.5 vs. pH 4.

Advanced: How are discrepancies in reported catalytic efficiencies resolved across studies?

Answer:
Contradictions often arise from:

  • Impurity profiles : Side products (e.g., regioisomers in ) skew yield calculations. HPLC-MS is critical for quantification .
  • Substrate scope limitations : Studies using electron-deficient aryl halides report lower yields (e.g., 60% for 4-F-C₆H₄-I vs. 92% for 4-MeO-C₆H₄-I) .
    Standardized reporting of reaction conditions (catalyst loading, solvent purity) is recommended for cross-study comparisons.

Advanced: What strategies mitigate solubility challenges in aqueous biological assays?

Answer:

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester in ) improves logP by 1.5 units .
  • Nanoformulation : Encapsulation in PEGylated liposomes increases aqueous dispersion 10-fold .
  • Co-solvents : DMSO (≤5% v/v) maintains compound stability without denaturing proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.